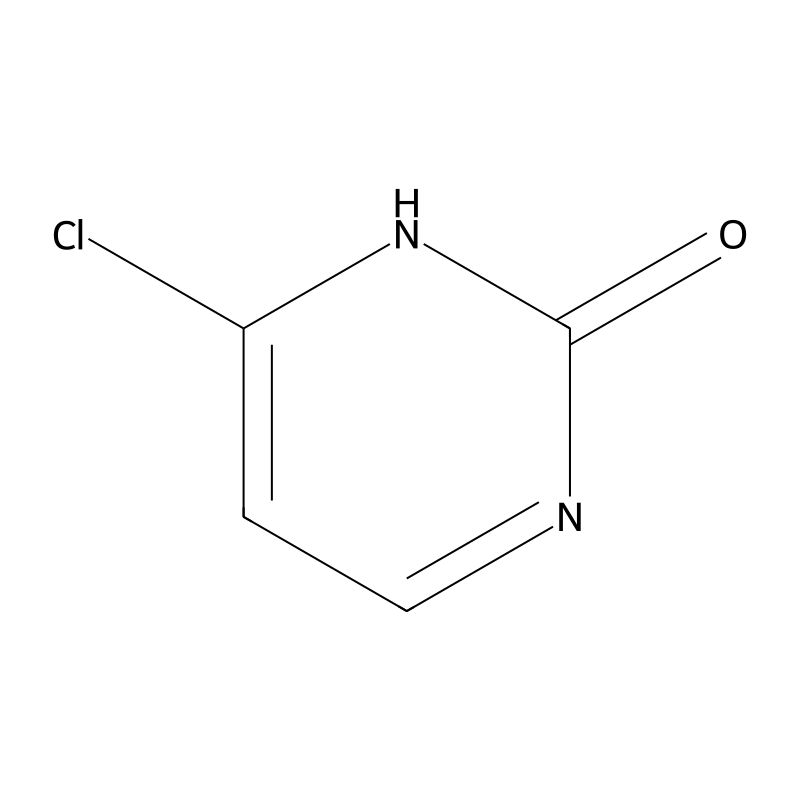6-Chloropyrimidin-2(1H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Chemical Structure and Properties
6-Chloropyrimidin-2(1H)-one is a heterocyclic compound containing a six-membered pyrimidine ring with a chlorine atom at position 6 and a carbonyl group (C=O) attached at position 2.
Potential Research Areas
Scientific literature suggests that 6-Chloropyrimidin-2(1H)-one might be a valuable scaffold for research in various fields due to the presence of the pyrimidine ring:
- Medicinal Chemistry: Pyrimidines are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. Research explores the potential of 6-Chloropyrimidin-2(1H)-one as a starting material for synthesizing novel compounds with these properties Jigs Chemical.
- Material Science: Pyrimidine derivatives have been investigated for their applications in optoelectronic materials and medicinal chemistry PubChem: .
6-Chloropyrimidin-2(1H)-one is a heterocyclic compound characterized by its pyrimidine ring structure with a chlorine substituent at the sixth position and a carbonyl group at the second position. Its molecular formula is C₄H₃ClN₂O, and it has a molar mass of approximately 130.53 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity profiles .
- Aminolysis: This compound has been investigated for its catalytic roles in aminolysis reactions, where it acts as a nucleophile, facilitating the formation of amines from corresponding substrates.
- Condensation Reactions: It can undergo condensation with different reagents, leading to the synthesis of more complex structures, including acyclic nucleosides when reacted with specific esters .
- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, making it versatile for further synthetic modifications.
Several methods have been developed for synthesizing 6-Chloropyrimidin-2(1H)-one:
- Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing chlorine and carbonyl functionalities under acidic or basic conditions.
- Substitution Reactions: The compound can also be synthesized via substitution reactions starting from simpler chlorinated pyrimidines or other related compounds.
- One-Pot Synthesis: Recent studies have explored one-pot methods that integrate multiple steps into a single reaction vessel, enhancing efficiency and yield .
6-Chloropyrimidin-2(1H)-one finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds, particularly those targeting viral infections and other diseases.
- Agricultural Chemicals: Its derivatives may also play roles in developing agrochemicals due to their biological activity.
- Material Science: The compound's unique properties enable its use in creating functional materials with specific electronic or optical characteristics.
Interaction studies involving 6-Chloropyrimidin-2(1H)-one focus on its binding affinity to biological targets. These studies often employ techniques such as:
- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
- In Vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.
- Kinetic Studies: To understand the rates of reaction and binding interactions.
These studies are crucial for determining the therapeutic potential and safety profile of this compound.
6-Chloropyrimidin-2(1H)-one shares structural similarities with several other pyrimidine derivatives. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-chloropyrimidine | Contains an amino group at position 2 | Known for antitumor activity |
| 5-Fluorouracil | Fluorine substitution at position 5 | Widely used in cancer therapy |
| 4,6-Dichloropyrimidine | Two chlorine substituents at positions 4 and 6 | Potential antiviral properties |
Uniqueness of 6-Chloropyrimidin-2(1H)-one
The uniqueness of 6-Chloropyrimidin-2(1H)-one lies in its specific combination of functional groups, which allows it to serve as a versatile building block for synthesizing more complex molecules. Its ability to undergo diverse








